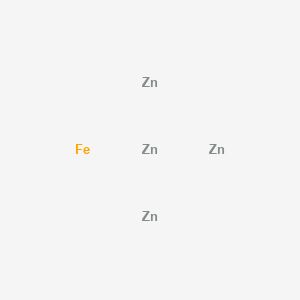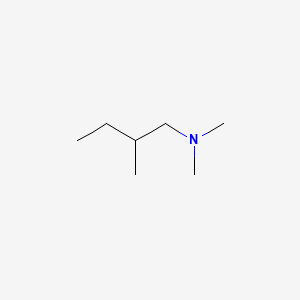
N,N,2-trimethylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,2-trimethylbutan-1-amine is an organic compound belonging to the class of amines. It is characterized by the presence of a nitrogen atom bonded to carbon atoms. This compound is a tertiary amine, meaning it has three organic substituents attached to the nitrogen atom. The molecular formula for this compound is C7H17N .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-trimethylbutan-1-amine can be achieved through several methods. One common approach involves the alkylation of ammonia or primary amines with alkyl halides. This reaction typically proceeds via an S_N2 mechanism, where the nitrogen nucleophile attacks the carbon electrophile, leading to the formation of the desired amine .
Another method involves the reductive amination of aldehydes or ketones. In this process, an aldehyde or ketone reacts with ammonia or a primary amine in the presence of a reducing agent, such as sodium cyanoborohydride or hydrogen gas with a nickel catalyst, to form the corresponding amine .
Industrial Production Methods
Industrial production of this compound often involves large-scale reductive amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and efficient catalysts to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
N,N,2-trimethylbutan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as LiAlH4 and hydrogen gas with a palladium catalyst are frequently used.
Substitution: Alkyl halides and acyl chlorides are typical electrophiles in substitution reactions involving amines.
Major Products Formed
Oxidation: Nitroso compounds, nitro compounds, or amine oxides.
Reduction: Primary, secondary, or tertiary amines, depending on the starting material.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
N,N,2-trimethylbutan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N,2-trimethylbutan-1-amine involves its role as a nucleophile in various chemical reactions. The nitrogen atom, with its lone pair of electrons, can attack electrophilic carbon atoms, forming new bonds and facilitating the formation of complex molecules . This nucleophilic behavior is central to its reactivity and applications in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylethanamine: A tertiary amine with two methyl groups and one ethyl group attached to the nitrogen atom.
N-ethylethanamine: A secondary amine with two ethyl groups attached to the nitrogen atom.
N-methyl-1-propanamine: A secondary amine with one methyl group and one propyl group attached to the nitrogen atom.
Uniqueness
N,N,2-trimethylbutan-1-amine is unique due to its specific structure, which includes a tertiary amine with three distinct alkyl groups attached to the nitrogen atom. This structural arrangement imparts unique reactivity and properties, making it valuable in various chemical and industrial applications .
Properties
CAS No. |
66225-39-6 |
|---|---|
Molecular Formula |
C7H17N |
Molecular Weight |
115.22 g/mol |
IUPAC Name |
N,N,2-trimethylbutan-1-amine |
InChI |
InChI=1S/C7H17N/c1-5-7(2)6-8(3)4/h7H,5-6H2,1-4H3 |
InChI Key |
BHMZPPHMQJHCHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Nitrophenyl)acetyl]-L-aspartic acid](/img/structure/B14460920.png)
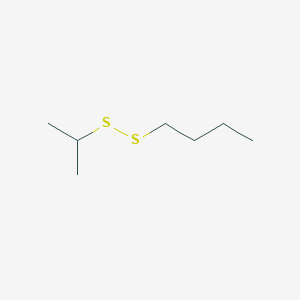
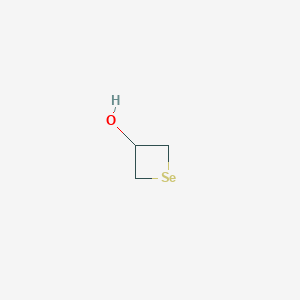
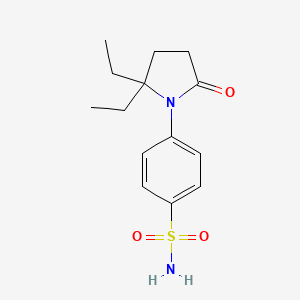
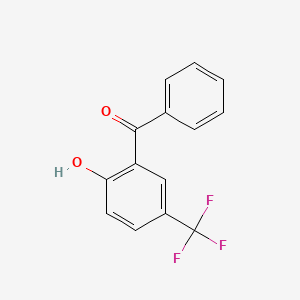
![2-[Methyl(phenyl)amino]ethyl naphthalene-2-carboxylate](/img/structure/B14460952.png)
![4-[(4-Chlorophenyl)(hydrazinylidene)methyl]phenyl methanesulfonate](/img/structure/B14460964.png)

![3-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)methoxy]aniline](/img/structure/B14460988.png)
![(4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B14460993.png)
![4-[5-(4-Nitrophenoxy)pentoxy]benzenecarboximidamide](/img/structure/B14460997.png)
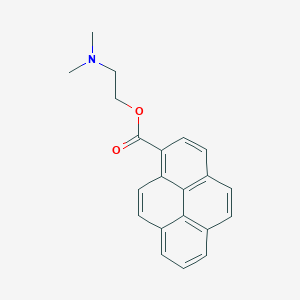
![Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate](/img/structure/B14461008.png)
